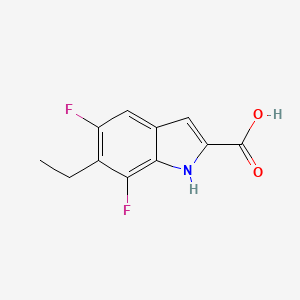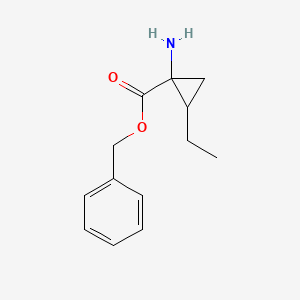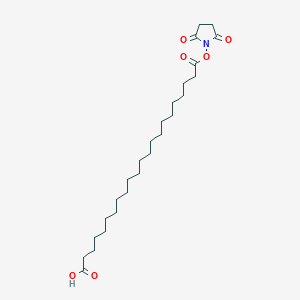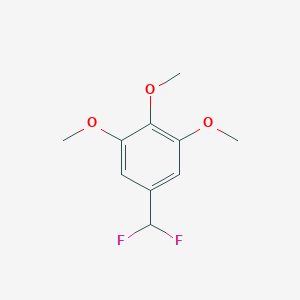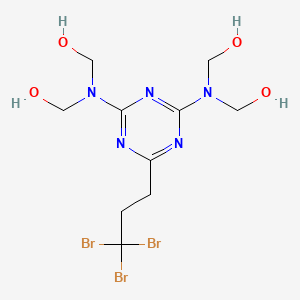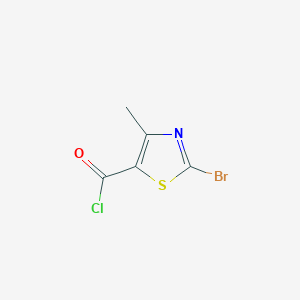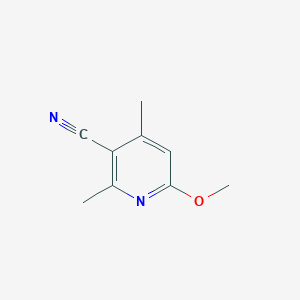
6-Methoxy-2,4-dimethylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2,4-dimethylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a methoxy group at the 6th position, and two methyl groups at the 2nd and 4th positions on the nicotinonitrile ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4-dimethylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-6-methoxy-2,4-dimethylpyridine with copper(I) cyanide (CuCN) in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 6-methoxy-2,4-dimethylnicotinonitrile are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
化学反応の分析
Types of Reactions
6-methoxy-2,4-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.
科学的研究の応用
6-methoxy-2,4-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-methoxy-2,4-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-chloro-4,6-dimethylnicotinonitrile: Another derivative with distinct chemical properties and applications.
Uniqueness
6-methoxy-2,4-dimethylnicotinonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and research applications.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
6-methoxy-2,4-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,1-3H3 |
InChIキー |
CBLLJIXCNCIUSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


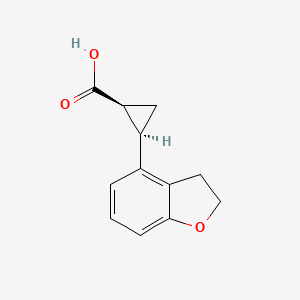
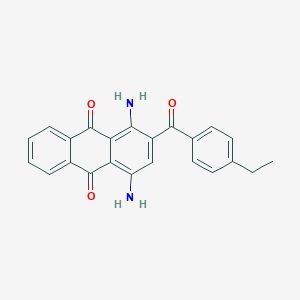
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

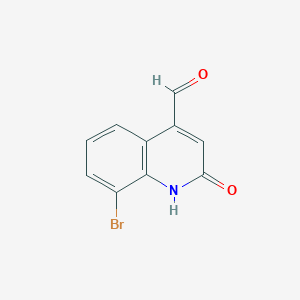
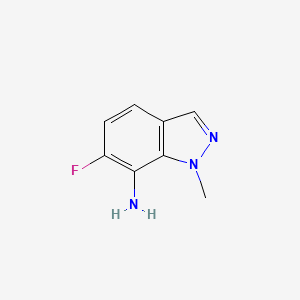
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
